N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine
Overview
Description
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine: is an organic compound that features a boron-containing dioxaborolane ring attached to a benzyl group, which is further connected to a cyclopentanamine moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Boronic acid compounds are generally known to interact with various enzymes and receptors in the body, acting as enzyme inhibitors or specific ligand drugs .
Mode of Action
Boronic acid compounds are often used in the suzuki-miyaura cross-coupling reaction due to their unique reactivity . They can form boronate complexes with diols, which are stable under physiological conditions but can undergo exchange reactions in the presence of other diols .
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its potential to undergo borylation and hydroboration reactions . Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes can also occur in the presence of transition metal catalysts .
Pharmacokinetics
The bioavailability of boronic acid compounds is generally influenced by their stability and solubility, which can be enhanced by forming boronate complexes with diols .
Result of Action
Boronic acid compounds are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other diols can influence the action, efficacy, and stability of boronic acid compounds . For instance, the formation and stability of boronate complexes are pH-dependent, and the exchange reactions with other diols can be influenced by their concentration and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boron trihalides under controlled conditions. This reaction forms the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediate.
Benzylation: The intermediate is then subjected to a benzylation reaction, where a benzyl halide is introduced to form the benzylated dioxaborolane.
Amine Introduction: Finally, the benzylated dioxaborolane is reacted with cyclopentanamine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the benzyl group or the dioxaborolane ring, leading to the formation of reduced boron species or benzyl alcohol derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl position, where various nucleophiles can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of benzyl alcohol derivatives or reduced boron species.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of boron-containing drugs. Its unique structure allows it to interact with biological targets in novel ways, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts. Its reactivity and stability make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine is unique due to its combination of a boron-containing dioxaborolane ring with a benzyl and cyclopentanamine moiety. This structural combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-12-8-5-9-14(16)13-20-15-10-6-7-11-15/h5,8-9,12,15,20H,6-7,10-11,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTFPDKYHSIGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682378 | |
Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-57-2 | |
Record name | Benzenemethanamine, N-cyclopentyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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